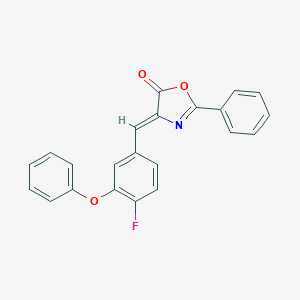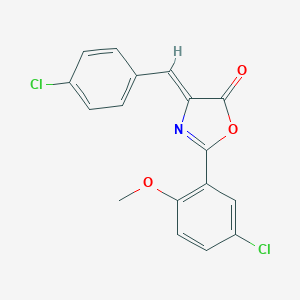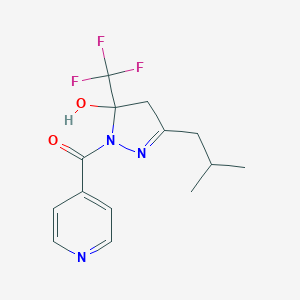![molecular formula C22H15ClN2O4S B299252 (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressant that has been extensively studied for its therapeutic potential in various autoimmune diseases.
Mecanismo De Acción
CP-690,550 selectively inhibits (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a key signaling molecule involved in the activation and proliferation of these immune cells. By inhibiting (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, CP-690,550 prevents the activation and proliferation of immune cells, leading to a reduction in inflammation and suppression of the immune response.
Biochemical and physiological effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in patients with rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent immunosuppressant that can be used to study the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in immune cell activation and proliferation. It has been used in various preclinical studies to investigate the mechanism of action of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibitors and their potential therapeutic applications. However, CP-690,550 has some limitations for lab experiments. It is a highly potent inhibitor of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, which can make it difficult to distinguish between the effects of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibition and off-target effects. CP-690,550 also has poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
For research on CP-690,550 could include investigating its potential in other autoimmune diseases, such as multiple sclerosis and lupus. It could also be used to study the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the immune response to viral and bacterial infections. Additionally, new (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione inhibitors with improved pharmacokinetic properties and fewer off-target effects could be developed based on the structure of CP-690,550.
Conclusion:
CP-690,550 is a potent immunosuppressant that has been extensively studied for its therapeutic potential in various autoimmune diseases. It selectively inhibits (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, a key signaling molecule involved in immune cell activation and proliferation. CP-690,550 has shown promising results in reducing inflammation and suppressing the immune response in preclinical and clinical studies. While there are some limitations for lab experiments, CP-690,550 has the potential to be a valuable tool for studying the role of (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in the immune response and developing new therapies for autoimmune diseases.
Métodos De Síntesis
CP-690,550 is synthesized using a multistep process involving the reaction of 4-chlorophenyl isothiocyanate with furan-2-carbaldehyde to form a thiosemicarbazone intermediate. The intermediate is then reacted with 2-methylphenylhydrazine and triethylorthoformate to yield the final product. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential in preventing organ transplant rejection and treating graft-versus-host disease. CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting (5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, a key signaling molecule involved in immune cell activation and proliferation.
Propiedades
Nombre del producto |
(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
|---|---|
Fórmula molecular |
C22H15ClN2O4S |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H15ClN2O4S/c1-13-4-2-3-5-18(13)25-21(27)17(20(26)24-22(25)28)12-15-8-11-19(29-15)30-16-9-6-14(23)7-10-16/h2-12H,1H3,(H,24,26,28)/b17-12+ |
Clave InChI |
HJOHGVPHNSMMCE-SFQUDFHCSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)SC4=CC=C(C=C4)Cl)/C(=O)NC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)NC2=O |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)




![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)